molecular formula C12H12ClN3O B1481824 6-((4-Chlorophenethyl)amino)pyridazin-3-ol CAS No. 2098131-36-1

6-((4-Chlorophenethyl)amino)pyridazin-3-ol

Cat. No.: B1481824
CAS No.: 2098131-36-1
M. Wt: 249.69 g/mol
InChI Key: LAFFABSVVLYGBY-UHFFFAOYSA-N
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Description

6-((4-Chlorophenethyl)amino)pyridazin-3-ol is a pyridazinone-based chemical compound of significant interest in medicinal chemistry and pharmacological research. This structure features a pyridazin-3-ol core linked to a 4-chlorophenethyl group, a motif often associated with biological activity . While specific studies on this exact molecule are limited, its scaffold is closely related to compounds investigated for central nervous system (CNS) modulation . The chlorophenyl moiety is a common pharmacophore that can enhance binding affinity to various neurological targets . Researchers can leverage this compound as a key intermediate or precursor in synthesizing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Its molecular framework suggests potential for exploration in developing novel receptor ligands . The product is offered with comprehensive analytical data to ensure identity and purity. This chemical is intended for research purposes in laboratory settings only. Warning: This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[2-(4-chlorophenyl)ethylamino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-10-3-1-9(2-4-10)7-8-14-11-5-6-12(17)16-15-11/h1-6H,7-8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFFABSVVLYGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=NNC(=O)C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-((4-Chlorophenethyl)amino)pyridazin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13ClN4O, with a molecular weight of approximately 276.72 g/mol. The structure features a pyridazine ring substituted with a chlorophenethyl group and an amino group, which may contribute to its biological properties.

Research indicates that compounds similar to this compound can interact with various biological targets:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell wall synthesis and function .
  • Antifungal Properties : Studies have indicated that derivatives of pyridazinone can exhibit antifungal activity by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes .
  • FABP4 Inhibition : Recent research has explored the optimization of pyridazinone structures as inhibitors of fatty acid-binding protein 4 (FABP4), which is implicated in metabolic disorders and cancer .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Target/Mechanism Reference
AntimicrobialInhibition of cell wall synthesis
AntifungalInhibition of ergosterol biosynthesis
FABP4 InhibitionModulation of fatty acid metabolism

Case Studies

Several studies have evaluated the biological activity of pyridazinone derivatives:

  • Antimicrobial Screening : A study demonstrated that pyridazinone derivatives exhibited potent antimicrobial effects against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antifungal Efficacy : Another investigation focused on the antifungal potential of pyridazinone compounds, revealing significant activity against Candida spp. and Aspergillus spp., with MIC values indicating effective growth inhibition .
  • FABP4 Inhibitors : Research aimed at optimizing pyridazinone structures for FABP4 inhibition found that certain analogs displayed IC50 values lower than existing treatments, suggesting enhanced therapeutic potential for metabolic diseases .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares 6-((4-Chlorophenethyl)amino)pyridazin-3-ol with structurally related pyridazin-3-ol derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Source
This compound 4-Chlorophenethylamino C₁₂H₁₂ClN₃O 249.7 (calc.) Supplier: 1; Synth. route: N/A
6-((4-Chlorobenzyl)amino)pyridazin-3-ol 4-Chlorobenzylamino C₁₁H₁₀ClN₃O 235.66 (calc.) Supplier: 1; Higher polarity vs. phenethyl
6-(4-Chlorophenyl)pyridazin-3-ol 4-Chlorophenyl C₁₀H₇ClN₂O 206.63 Purity: 95%+; Direct aryl substitution
6-(2-Methoxyphenyl)pyridazin-3-ol 2-Methoxyphenyl C₁₁H₁₀N₂O₂ 202.21 Purity: 95.0%+; Methoxy enhances π-donor capacity
6-[(4-Chlorophenyl)methyl]pyridazin-3-ol 4-Chlorobenzyl C₁₁H₉ClN₂O 220.66 Supplier: 6; Benzyl linker, no amino group
6-(Pyridin-2-yl)pyridazin-3-ol Pyridin-2-yl C₉H₇N₃O 173.17 (calc.) Mp >230°C; Strong H-bonding
6-(pyrrolidin-2-yl)pyridazin-3-ol HCl Pyrrolidin-2-yl C₈H₁₂ClN₃O 201.65 Hydrochloride salt; Enhanced solubility

Key Observations

Substituent Effects on Molecular Weight: The 4-chlorophenethyl group increases molecular weight compared to benzyl or phenyl substituents. For example, 6-(4-Chlorophenyl)pyridazin-3-ol (206.63 g/mol) is lighter than the phenethylamino derivative (249.7 g/mol) due to the absence of the amino linker and shorter chain .

However, the hydrochloride salt of 6-(pyrrolidin-2-yl)pyridazin-3-ol demonstrates how salt forms can enhance solubility .

Hydrogen Bonding and Melting Points :

  • Hydroxyl-containing derivatives (e.g., 6-(Pyridin-2-yl)pyridazin-3-ol) exhibit high melting points (>230°C), attributed to intermolecular hydrogen bonding. Chlorination (e.g., 3-chloro-6-(pyridin-2-yl)pyridazine) reduces this interaction, lowering the melting point to 129°C .

Biological Implications :

  • The 4-chlorophenethyl group’s lipophilicity may enhance blood-brain barrier penetration compared to polar substituents like methoxy or pyrrolidine. However, direct biological data are absent in the evidence.

Preparation Methods

Synthesis of Key Pyridazine Intermediates

The synthesis of 6-((4-Chlorophenethyl)amino)pyridazin-3-ol generally starts from halogenated pyridazine derivatives, particularly 3-amino-6-chloropyridazine or 4-chloropyridazin-3-ol as key intermediates.

Synthesis of 3-Amino-6-chloropyridazine

  • Starting material: 3,6-dichloropyridazine
  • Reaction: Nucleophilic substitution of one chlorine atom by ammonia (ammoniacal liquor)
  • Conditions: Reaction in solvents such as dimethylformamide (DMF), methylene dichloride, or acetonitrile at temperatures ranging from 100°C to 120°C for 7–9 hours.
  • Purification: Evaporation, recrystallization, and silica gel column chromatography
  • Yields and Purity: Yields range from ~82.6% to 93.8% with purity above 98% (GC analysis)
  • Example:
    • 3,6-dichloropyridazine (20 mmol) + ammoniacal liquor (60 mmol) in DMF (30 mL) at 100°C for 9 h → 3-amino-6-chloropyridazine (90.63% yield).

Preparation of 4-Chloropyridazin-3-ol

  • Starting material: 3-hydroxy-4-chloropyridazine or chloropyridazine derivatives
  • Method: Hydrolysis of chloropyridazine under acidic or basic conditions to introduce the hydroxyl group at the 3-position
  • Typical reagents: Phosphorus oxychloride (POCl3) for chlorination, followed by hydrolysis
  • Reaction conditions: Reflux in acetonitrile at 80°C for 1–3 hours, followed by neutralization and extraction
  • Yield: Around 64% after purification by column chromatography
  • Example:
    • 3-hydroxy-4-chloropyridazine (23 mmol) + POCl3 (69 mmol) in acetonitrile, reflux 1 h → 4-chloropyridazin-3-ol (64% yield).

Introduction of the 4-Chlorophenethylamino Group

The key step to form This compound involves nucleophilic substitution of the chlorine atom at the 6-position of the pyridazine ring by the 4-chlorophenethylamine moiety.

  • Starting material: 6-chloropyridazin-3-ol or 3-amino-6-chloropyridazine
  • Nucleophile: 4-chlorophenethylamine or its derivatives
  • Reaction conditions:
    • Typically performed under basic conditions using potassium tert-butoxide or other strong bases in polar aprotic solvents such as N,N-dimethylacetamide (DMAc) or dimethylformamide (DMF)
    • Elevated temperatures (e.g., 80–110°C) to facilitate substitution
  • Mechanism: Nucleophilic aromatic substitution (SNAr) of chlorine by the amine group
  • Purification: Standard extraction, recrystallization, or chromatographic techniques
  • Literature precedent: Similar substitutions have been reported using potassium tert-butoxide in DMAc at high temperatures to attach phenethyl groups to pyridazine rings.

Representative Synthetic Sequence Summary

Step Starting Material Reagents/Conditions Product/Intermediate Yield (%) Notes
1 3,6-dichloropyridazine Ammoniacal liquor, DMF, 100°C, 9 h 3-amino-6-chloropyridazine 90.6 High purity, silica gel column
2 3-hydroxy-4-chloropyridazine POCl3, acetonitrile, reflux 1–3 h 4-chloropyridazin-3-ol 64 Column chromatography
3 6-chloropyridazin-3-ol or 3-amino-6-chloropyridazine 4-chlorophenethylamine, KOtBu, DMAc, 80–110°C This compound Variable Nucleophilic aromatic substitution

Research Findings and Practical Considerations

  • The preparation of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine is well-established with high yields and purity, providing a reliable intermediate for further functionalization.
  • Hydrolysis and chlorination steps to obtain 4-chloropyridazin-3-ol are reproducible with moderate yields and straightforward workup procedures.
  • The nucleophilic substitution of the chlorine at the 6-position by 4-chlorophenethylamine is a critical step that requires strong bases and elevated temperatures to achieve good conversion, consistent with nucleophilic aromatic substitution mechanisms on electron-deficient heterocycles.
  • Purification techniques such as recrystallization and chromatography ensure isolation of the target compound in analytically pure form suitable for further applications.

Q & A

Q. What are the established synthetic routes for 6-((4-Chlorophenethyl)amino)pyridazin-3-ol, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with condensation of a pyridazine core with a 4-chlorophenethylamine derivative. Key steps include:

  • Nucleophilic substitution : Reacting 6-chloropyridazin-3-ol with 4-chlorophenethylamine under reflux in ethanol or dimethylformamide (DMF) .
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Optimization : Reaction temperature (60–80°C), pH (neutral to slightly basic), and solvent polarity are critical for yield. Side reactions (e.g., over-alkylation) are minimized by controlling stoichiometry and reaction time .

Q. Which spectroscopic methods are most effective for structural confirmation of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the 4-chlorophenethyl group (δ 2.8–3.2 ppm for CH2_2 and δ 7.2–7.4 ppm for aromatic protons) and pyridazine ring protons (δ 6.5–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 279.05 for C12_{12}H12_{12}ClN3_3O+^+) .
  • IR Spectroscopy : Hydroxyl (3200–3400 cm1^{-1}) and amine (1650–1700 cm1^{-1}) stretches confirm functional groups .

Q. How can researchers screen the biological activity of this compound in preliminary studies?

  • In vitro assays : Test antimicrobial activity using bacterial/fungal cultures (e.g., Staphylococcus aureus, Candida albicans) via broth microdilution .
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to measure IC50_{50} values .
  • Enzyme inhibition : Evaluate binding to target enzymes (e.g., kinases) via fluorescence polarization or surface plasmon resonance .

Advanced Research Questions

Q. How can synthetic yields be improved using advanced experimental design?

  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design revealed that a 1:1.2 molar ratio of pyridazine to amine in DMF at 70°C maximizes yield (85%) .
  • Real-time monitoring : Use inline FTIR or HPLC to track reaction progress and terminate before side-product formation .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Analog synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 3-trifluoromethyl or 2,6-dichlorophenyl) to assess impact on bioactivity .
  • Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical binding motifs. For example, the 4-chlorophenethyl group enhances hydrophobic interactions with kinase ATP pockets .
  • Bioisosteric replacements : Substitute the pyridazine ring with triazolo[4,3-b]pyridazine to improve metabolic stability .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Reproducibility checks : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) .
  • Purity validation : Use HPLC (≥95% purity threshold) and LC-MS to rule out impurities as confounding factors .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects that may explain divergent results .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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6-((4-Chlorophenethyl)amino)pyridazin-3-ol
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6-((4-Chlorophenethyl)amino)pyridazin-3-ol

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